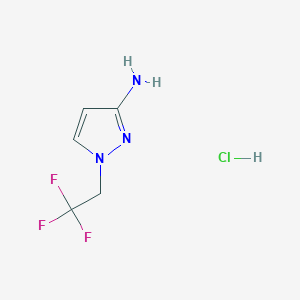
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic Characterization and Computational Analysis
Research on compounds closely related to 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, has been characterized by vibrational spectroscopy. These studies utilize Raman and Fourier transform infrared spectroscopy compared with ab initio calculations, highlighting the importance of geometric equilibrium, intra-molecular hydrogen bonding, and vibrational wavenumbers explored through density functional theory. The natural bond orbital analysis confirms stability through stereo-electronic interactions, while Hirshfeld surface analysis offers insights into intermolecular contacts within the crystal structure, indicating potential for inhibitory activity against viruses (Mary, Pradhan, & James, 2022).
Herbicide Metabolism and Toxicology
The comparative metabolism of chloroacetamide herbicides, which share structural similarities with the compound , demonstrates significant findings in human and rat liver microsomes. This research elucidates the complex metabolic pathways leading to the carcinogenicity of these compounds, involving metabolic activation pathways that culminate in DNA-reactive products. Key intermediates and their subsequent bioactivation to carcinogenic products have been studied, contributing to a broader understanding of the toxicological profiles of related chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial and Antitumor Activities
Investigations into the biological activities of derivatives of chlorophenyl acetamide have led to the synthesis and evaluation of compounds with potential antioxidant and antitumor properties. Studies involving the condensation of related compounds have yielded derivatives characterized by EI-MS and NMR spectroscopy, with preliminary biological activity studies suggesting their utility in medicinal chemistry, especially in targeting specific tumors and managing oxidative stress (El-Moneim, El‐Deen, & El-Fattah, 2011).
Synthesis of Pyrimidine Derivatives
The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs such as dasatinib, from related chlorophenyl acetamide compounds highlights the relevance of these chemical structures in pharmaceutical research. The optimized conditions for synthesis and chlorination processes provide a foundation for the development of more efficient methods for producing key pharmaceutical intermediates, demonstrating the compound's role in facilitating advancements in drug discovery and development (Lei-ming, 2012).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-22-18(12-20(23-13)27-2)24-16-7-9-17(10-8-16)25-19(26)11-14-3-5-15(21)6-4-14/h3-10,12H,11H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQNJURKAMRZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)

![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)
![N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2894464.png)
![1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2894465.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2894468.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2894469.png)

![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)
![ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2894474.png)
![N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2894475.png)
